Triptonide
Overview
Description
Triptonide is a chemical compound found in Tripterygium wilfordii, a plant used in traditional Chinese medicine . It is an abietane-type diterpenoid . A 2021 trial in mice and monkeys suggested that triptonide may offer a reversible male contraceptive .
Synthesis Analysis
An efficient and scalable total synthesis of (−)-Triptonide has been accomplished based on a metal-catalyzed hydrogen atom transfer (MHAT)-initiated radical cyclization . During the optimization of the key step, it was discovered that blue LEDs significantly promoted the efficiency of reaction initiated by Co (TPP)-catalyzed MHAT .
Molecular Structure Analysis
Triptonide has a molecular formula of C20H22O6 . It is a cyclic ketone, an organic heteroheptacyclic compound, a diterpene triepoxide, and a butenolide . The structure of triptonide includes a tri-epoxy group and α, β -unsaturated lactone moiety .
Chemical Reactions Analysis
In the biosynthesis of triptonide, cytochrome P450s from the CYP71BE subfamily catalyze an unprecedented 18 (4→3) methyl shift . In combination with two CYPs of the CYP82D subfamily, four CYPs from T. wilfordii are shown to constitute the minimal set of biosynthetic genes that enables triptonide biosynthesis .
Physical And Chemical Properties Analysis
Triptonide has a molecular weight of 358.4 g/mol . It is a diterpene triepoxide that is triptobenzene K in which the acylhydroquinone moiety has undergone oxidation to the corresponding triepoxyketone derivative .
Scientific Research Applications
Inhibition of Wnt/β-Catenin Signaling
Triptonide has been found to effectively inhibit the Wnt/β-catenin signaling pathway, which is abnormally activated in many diseases, including cancer. It targets the C-terminal transcription domain of β-catenin, showing potential therapeutic implications for Wnt-dependent cancers (Chinison et al., 2016).
Binding to Protein Targets
Research involving computational prediction and experimental validation suggests that Triptonide, along with its analogues triptolide and triptriolide, binds to certain proteins with weak affinity. This includes the human estrogen receptor alpha, indicating potential applications in exploring new therapeutic targets and understanding the mechanism of action of these compounds (Liu et al., 2015).
Anti-cancer Properties
Triptonide exhibits potent anti-cancer properties across various cancer types. For example, it has shown effectiveness against nasopharyngeal carcinoma cells by disrupting Lnc-RNA THOR-IGF2BP1 signaling, indicating a novel mechanism for cancer therapy (Wang et al., 2019). Additionally, it suppresses gastric tumor growth and metastasis through inhibition of oncogenic Notch1 and NF-κB signaling pathways (Xiang et al., 2019).
Anti-inflammatory and Immunosuppressive Actions
Triptonide has been shown to have anti-inflammatory and immunosuppressive actions, inhibiting auricle inflammation, capillary permeability, and reducing T-lymphocytes percentage in mice. These findings suggest potential applications in the treatment of inflammatory and autoimmune diseases (Wang Feng-juan, 2006).
Analytical Applications
Analytical methods have been developed for the determination of Triptonide in Tripterygium wilfordii Hook F., utilizing techniques such as cloud point extraction combined with micellar electrokinetic capillary chromatography. These methods enable the accurate measurement of Triptonide, facilitating research and quality control of medicinal preparations containing this compound (Wu et al., 2008).
Safety And Hazards
properties
IUPAC Name |
(1S,2S,4S,5S,7S,9S,11S,13S)-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-ene-8,17-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14H,4-7H2,1-3H3/t11-,12-,13-,14-,17-,18-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOVVKGLGOOUKI-ZHGGVEMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2=O)O7)COC6=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4(C2=O)O7)COC6=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317412 | |
Record name | (-)-Triptonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triptonide | |
CAS RN |
38647-11-9 | |
Record name | (-)-Triptonide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38647-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triptonide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038647119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triptonide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165677 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (-)-Triptonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 38647-11-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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